molecular formula C10H8ClNO B11903067 (7-Chloroisoquinolin-5-yl)methanol

(7-Chloroisoquinolin-5-yl)methanol

Cat. No.: B11903067
M. Wt: 193.63 g/mol
InChI Key: JYWHWEWKRFUOKG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

(7-Chloroisoquinolin-5-yl)methanol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

(7-Chloroisoquinolin-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methanol group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate enzyme activity, inhibit receptor binding, or interfere with cellular processes .

Comparison with Similar Compounds

(7-Chloroisoquinolin-5-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(7-chloroisoquinolin-5-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-3-7-5-12-2-1-10(7)8(4-9)6-13/h1-5,13H,6H2

InChI Key

JYWHWEWKRFUOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)CO

Origin of Product

United States

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